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Cat. No.: B12389286 Get Quote

(5)6-Carboxytetramethylrhodamine (TAMRA) is a prominent fluorescent dye belonging to the

rhodamine family, widely employed in molecular biology and biotechnology. Its bright

fluorescence, high photostability, and versatile conjugation chemistry make it an indispensable

tool for researchers, scientists, and drug development professionals. This technical guide

provides an in-depth exploration of the core spectral properties of TAMRA, detailed

experimental protocols for its application, and a visualization of its role in a key biochemical

assay.

Core Spectral Properties
TAMRA is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which

exhibit nearly identical spectral characteristics. The exact absorption and emission maxima, as

well as the extinction coefficient and quantum yield, can be influenced by environmental factors

such as solvent polarity, pH, and conjugation to a biomolecule.
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Property Value

Excitation Maximum (λex) ~543 - 555 nm

Emission Maximum (λem) ~572 - 580 nm

Molar Extinction Coefficient (ε) >78,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield (Φ) ~0.1

Experimental Protocols
Accurate and reproducible experimental design is paramount when utilizing fluorescent probes.

Below are detailed methodologies for common applications of TAMRA.

Protocol for Labeling Biomolecules with TAMRA N-
hydroxysuccinimidyl (NHS) Ester
This protocol outlines the procedure for conjugating TAMRA-NHS ester to primary amines on

biomolecules like proteins and amine-modified oligonucleotides.

Materials:

TAMRA-NHS ester

Biomolecule of interest

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

Gel filtration column

Procedure:

Dissolve TAMRA-NHS Ester: Immediately prior to use, dissolve the TAMRA-NHS ester in a

small volume of anhydrous DMF or DMSO to create a stock solution.
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Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer. The optimal pH for the

labeling reaction is between 8.3 and 8.5. It is crucial to avoid buffers containing primary

amines, such as Tris, as they will compete for reaction with the NHS ester.

Reaction: Add a calculated molar excess of the TAMRA-NHS ester stock solution to the

biomolecule solution. The optimal molar ratio will depend on the specific biomolecule and the

desired degree of labeling.

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, ensuring

protection from light to prevent photobleaching.

Purification: Separate the labeled biomolecule from the unreacted dye using a suitable

method, such as a gel filtration column.

Protocol for Determining Relative Fluorescence
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

The comparative method, which involves comparing the fluorescence of the sample to a well-

characterized standard, is a common approach.

Materials:

TAMRA-labeled sample

A fluorescent standard with a known quantum yield in the same spectral region (e.g.,

Rhodamine 6G in ethanol, Φ = 0.95)

Spectrofluorometer

UV-Vis Spectrophotometer

Appropriate solvent

Procedure:
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Prepare a series of dilutions: Prepare a series of dilutions for both the TAMRA sample and

the fluorescent standard in the same solvent. The absorbance of these solutions at the

excitation wavelength should be kept below 0.1 to minimize inner filter effects.

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength

using a UV-Vis spectrophotometer.

Measure Fluorescence Emission: Record the fluorescence emission spectra for each

solution using a spectrofluorometer, exciting at the same wavelength used for the

absorbance measurements.

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area

under the emission curve) for each spectrum.

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity

versus absorbance. The resulting plots should be linear.

Calculate Quantum Yield: The quantum yield of the TAMRA sample (Φ_sample) can be

calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

Φ_std is the quantum yield of the standard.

Grad_sample and Grad_std are the gradients of the lines from the plots of integrated

fluorescence intensity versus absorbance for the sample and standard, respectively.

n_sample and n_std are the refractive indices of the solvents used for the sample and

standard, respectively.

Visualization of TAMRA in a FRET-based Assay
(5)6-Carboxytetramethylrhodamine is frequently utilized as a quencher in Förster Resonance

Energy Transfer (FRET) based assays, such as TaqMan® probes for real-time PCR. In this

application, TAMRA is spatially positioned in close proximity to a reporter fluorophore (e.g.,

FAM). When the probe is intact, the reporter's fluorescence is quenched by TAMRA. During
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PCR, the probe is cleaved, separating the reporter and quencher, leading to an increase in the

reporter's fluorescence.

Intact TaqMan Probe

Real-Time PCR

Cleaved Probe

Reporter (e.g., FAM)
Quencher (TAMRA)

FRET
Oligonucleotide Probe
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Fluorescence Detected
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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